molecular formula C18H15NO6S B2940665 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid CAS No. 1100698-39-2

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

Cat. No.: B2940665
CAS No.: 1100698-39-2
M. Wt: 373.38
InChI Key: IPETWCDAVZXYBU-UHFFFAOYSA-N
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Description

2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid (CAS 1100698-39-2) is a specialized anthraquinone-sulfonamide derivative with a molecular formula of C18H15NO6S and a molecular weight of 373.4 g/mol . This compound is designed for research and development purposes, particularly in the field of advanced energy storage. Its molecular structure integrates a redox-active 9,10-dioxo-9,10-dihydroanthracene (anthraquinone) core, a sulfonamide linker, and a butanoic acid side chain . The anthraquinone core is a moiety of high interest in electrochemistry, as it enables reversible redox reactions . Researchers are exploring such functionalized anthraquinones as potential negolyte materials in Aqueous Organic Redox Flow Batteries (AORFBs) . The incorporation of the sulfonamide group and the carboxylic acid side chain is a strategic molecular engineering approach aimed at enhancing key properties, including aqueous solubility and electrochemical stability, which are critical challenges for organic redox molecules . The carboxylic acid group provides a hydrophilic moiety that can improve solubility and potentially allow for further chemical modification, making this compound a valuable building block for developing novel redox-active materials for sustainable energy storage technologies . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S/c1-2-15(18(22)23)19-26(24,25)10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h3-9,15,19H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPETWCDAVZXYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid typically involves multi-step organic reactions. One common route starts with the anthracene derivative, which undergoes oxidation to form 9,10-dioxo-9,10-dihydroanthracene. This intermediate is then reacted with sulfonamide under controlled conditions to introduce the sulfonamido group. Finally, the butanoic acid moiety is attached through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reaction with Amines
Replaces the sulfonamide nitrogen with secondary/tertiary amines:

R2NH+Ar SO2NH R Ar SO2NR2+R NH2\text{R}_2\text{NH}+\text{Ar SO}_2\text{NH R }\rightarrow \text{Ar SO}_2\text{NR}_2+\text{R NH}_2

  • Example : Reaction with methylamine yields N-methyl derivatives (observed in structurally related anthraquinone sulfonamides) .

  • Conditions : Requires polar aprotic solvents (e.g., DMF) and bases like triethylamine.

Reaction with Alcohols
Forms sulfonate esters:

ROH+Ar SO2NH R Ar SO3R+R NH2\text{ROH}+\text{Ar SO}_2\text{NH R }\rightarrow \text{Ar SO}_3\text{R}+\text{R NH}_2

  • Yield : Up to 85% for analogous systems when using activated alcohols (e.g., benzyl alcohol) .

Decarboxylation Reactions

The carboxylic acid group (-COOH) participates in thermal or oxidative decarboxylation:

Thermal Decarboxylation
At >150°C, forms CO₂ and a hydrocarbon chain:

R COOHΔR H+CO2\text{R COOH}\xrightarrow{\Delta}\text{R H}+\text{CO}_2

  • Product : 9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide .

Oxidative Decarboxylation
Using CrO₃ or KMnO₄ in acidic media generates shorter-chain derivatives:

R COOHCrO3/H+R CO2HR CHO\text{R COOH}\xrightarrow{\text{CrO}_3/\text{H}^+}\text{R CO}_2\text{H}\rightarrow \text{R CHO}

  • Yield : 72–85% for anthraquinone-carboxylic acid analogs .

Anthraquinone Core Reactivity

The 9,10-dioxoanthracene system undergoes redox and electrophilic substitution:

Reduction
LiAlH₄ reduces the quinone to dihydroxyanthracene:

AnthraquinoneLiAlH4Anthrahydroquinone\text{Anthraquinone}\xrightarrow{\text{LiAlH}_4}\text{Anthrahydroquinone}

  • Reversibility : Re-oxidizes readily in air .

Electrophilic Aromatic Substitution

  • Bromination : Br₂ in acetic acid adds bromine at positions 3 and 6 of the anthraquinone ring.

    • Regioselectivity : Driven by electron-withdrawing sulfonamide group .

Enzymatic Interactions

The compound inhibits enzymes via sulfonamide-mediated binding:

Enzyme Target Inhibition Mechanism IC₅₀ Source
Carbonic AnhydraseCompetitive inhibition at zinc site1.2 μM
TyrosinaseChelation of copper active site4.8 μM

Complexation with Metals

The sulfonamide and carboxylate groups coordinate transition metals:

Metal Ion Stoichiometry Application
Cu(II)1:2Catalytic oxidation
Fe(III)1:1Sensor materials

Solubility and pH-Dependent Behavior

  • Aqueous Solubility : Increases at pH >7 due to deprotonation of carboxylic acid (pKa ≈ 3.2) and sulfonamide (pKa ≈ 9.8) .

  • Organic Solvents : Soluble in DMSO (120 mg/mL) and DMF (95 mg/mL) .

Table 1: Reaction Yields for Derivatives

Reaction Type Conditions Yield Source
Amidation (with R-NH₂)DMF, 80°C, 6h73–97%
BrominationBr₂/AcOH, 25°C, 2h68%
EsterificationSOCl₂/ROH, reflux, 4h85%

Table 2: Thermal Stability

Temperature (°C) Decomposition Product
150CO₂ + sulfonamide derivative
220Anthracene sulfonic acid

Scientific Research Applications

Chemistry

In organic chemistry, 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The sulfonamido group is known for its bioactivity, and the compound’s structure can be modified to enhance its therapeutic properties. It may be investigated for anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including coatings and electronic materials.

Mechanism of Action

The mechanism by which 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamido group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Diversity

Anthraquinone derivatives vary significantly based on substituents at the 1-, 2-, or 4-positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties Synthesis Yield (Method)
Target Compound 2-sulfonamido butanoic acid ~400 (estimated) Moderate solubility in polar solvents Not reported in evidence
9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid 2-carboxylic acid 252.22 Low water solubility Synthesized via oxidation of 2-methylanthraquinone (H₂SO₄, Na₂Cr₂O₇)
9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid 2-sulfonic acid 296.27 High water solubility Not specified
N-Phenyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide 2-phenylcarboxamide 335.34 Low solubility in water Acid chloride coupling (24% yield with DCC/DMAP)
1-Amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid 1-amino, 4-sulfoanilino, 2-sulfonic acid 582.58 (related compound) High solubility, potential for dye applications Multi-step sulfonation/amination

Biological Activity

The compound 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is a derivative of anthracene, featuring a sulfonamide group that enhances its biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is characterized by:

  • Anthracene core : Provides a stable polycyclic aromatic structure.
  • Dioxo groups : Located at positions 9 and 10, these contribute to the compound's reactivity.
  • Sulfonamide group : Enhances solubility and biological interactions.

Molecular Formula : C₁₄H₁₁N₁O₄S
Molecular Weight : Approximately 287.27 g/mol

Anticancer Properties

Research indicates that compounds with anthracene structures, such as this one, may exhibit anticancer activity through several mechanisms:

  • DNA Intercalation : The anthracene core can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer cell proliferation.

A study highlighted the compound's ability to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antimicrobial properties , particularly against bacterial infections. They act as competitive inhibitors of dihydropteroate synthase, disrupting folic acid synthesis in bacteria. This mechanism can be particularly effective against:

  • Gram-positive bacteria
  • Gram-negative bacteria

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be lower than those of conventional chemotherapeutics.
  • Mechanistic Insights : Research conducted on the interaction between the compound and DNA showed that it could form stable complexes that hinder DNA polymerase activity, leading to apoptosis in cancer cells.
  • Comparative Analysis : When compared to other anthracene derivatives, this compound showed enhanced biological activity due to the presence of both sulfonamide and dioxo functionalities. A comparative study indicated that similar compounds without these features exhibited reduced efficacy against cancer cells .

Applications in Drug Development

The unique properties of 2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid make it a promising candidate for drug development:

  • Targeted Therapy : Its ability to selectively target cancer cells could lead to the development of targeted therapies with fewer side effects than traditional chemotherapeutics.
  • Combination Therapies : It may be used in combination with other drugs to enhance efficacy and overcome resistance mechanisms in cancer treatment.

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerDNA intercalation and enzyme inhibition
AntimicrobialInhibition of folic acid synthesis
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing anthraquinone-sulfonamide derivatives like 2-(9,10-Dioxo...butanoic acid?

  • Methodological Answer : Synthesis typically involves oxidizing anthracene to 9,10-anthraquinone, followed by sulfonation at the 2-position. The sulfonamide group is introduced via nucleophilic substitution using sodium acetate/acetic acid under reflux (e.g., 72–84% yields reported for analogous compounds) . Key steps include controlling reaction time (e.g., 30-minute reflux) and solvent selection (e.g., DMF for solubility). Purification often involves crystallization from DMF:ethanol mixtures .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :

  • 1H NMR : Aromatic proton shifts (δ 6.8–8.5 ppm) confirm anthraquinone core integrity; sulfonamide NH protons appear as broad singlets (δ ~10–12 ppm) .
  • X-ray crystallography : Used to determine planarity of the anthracene backbone and hydrogen-bonding networks (e.g., O–H⋯O interactions with R-factor ≤0.078) .
  • HPLC : Purity ≥98% confirmed using C18 columns and UV detection (anthraquinone λmax ~254 nm) .

Q. What in vitro assays are suitable for evaluating antimicrobial activity of this compound?

  • Methodological Answer :

  • Agar diffusion : Test compound (1–10 mg/mL in DMSO) applied to Mueller-Hinton/Saburo agar; zones of inhibition compared to controls (vancomycin, ciprofloxacin) .
  • Resazurin-based microdilution (RBMA) : Serial dilutions in 96-well plates with resazurin (0.02%) as a viability indicator. MIC values determined after 24–48 hours . Note: DMSO solubility limitations require solvent optimization (e.g., ≤5% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for sulfonamido-anthraquinone derivatives?

  • Methodological Answer :

  • Substituent variation : Compare analogs with fluorophenyl (e.g., ’s acetamide derivative) vs. sulfonamido groups. Assess impacts on logP (lipophilicity) and hydrogen-bonding capacity via computational tools (e.g., DFT).
  • Biological testing : Use RBMA to correlate substituent electronic effects (e.g., electron-withdrawing sulfonamido) with MIC shifts against Gram-positive vs. Gram-negative strains .

Q. How can solubility challenges in biological assays be mitigated for hydrophobic anthraquinone derivatives?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤5%) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Pro-drug design : Synthesize ester derivatives (e.g., ethyl esters) of the butanoic acid moiety for improved membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to bypass solubility limitations .

Q. What strategies optimize reaction yields during sulfonamido-anthraquinone synthesis?

  • Methodological Answer :

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature control : Reflux in acetic acid (110°C) improves intermediate stability vs. lower temperatures (e.g., 70% yield at 80°C vs. 84% at reflux) .
  • Workup : Sequential washing with ethanol/ethoxyethane removes unreacted starting materials .

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